Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is a compound that crystallizes with the piperidine ring in a chair conformation. A spiro junction links the indanone ring system and the N-tert-butoxycarbonylpiperidine ring .
Synthesis Analysis
The synthesis of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate involves a two-stage process. In the first stage, a solution of t-butyl spiro (indene-1,4’-piperidine)-1’-carboxylate in tetrahydrofuran is added with a solution of 9-borabicyclo [3.3.1]nonane in tetrahydrofuran at room temperature, and the resultant is stirred at the same temperature for 24 hours. In the second stage, the reaction solution is concentrated in vacuo, dissolved into dichloromethane, and added with pyridinium chlorochromate at 0° C .Molecular Structure Analysis
The molecular structure of Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is characterized by a spiro junction that links the indanone ring system and the N-tert-butoxycarbonylpiperidine ring. The spiro carbon atom has distorted tetrahedral geometry .Physical And Chemical Properties Analysis
Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is a solid compound with a molecular weight of 285.39. It is stored in a dry environment at 2-8°C .Scientific Research Applications
Somatostatin Receptor Subtype 2 Agonists
This compound has been identified as a potent and selective non-peptide agonist for the human somatostatin receptor subtype 2 (sst2). It’s part of a class of derivatives that have shown significant promise in medical research, particularly in the treatment of endocrine and gastrointestinal tumors .
Stereoselective Synthesis
The stereoselective synthesis of spirocyclic compounds is a significant objective in organic and medicinal chemistry. Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate can serve as an intermediate or final product in the total synthesis of complex organic molecules. Its spirocyclic nature is particularly valuable for creating highly three-dimensional structures .
Drug Discovery
Spirocyclic structures, such as MFCD03160565, have seen a dramatic increase in attention for their applications in drug discovery. These compounds can improve physicochemical properties like lipophilicity, aqueous solubility, and metabolic stability, making them attractive candidates for pharmaceutical development .
Enantioselective Catalytic Methodologies
The compound’s spirocyclic framework is useful in developing enantioselective catalytic methodologies. This is crucial for the production of chiral drugs, which can have different biological activities depending on their stereochemistry .
Accessing Novel IP Space
Due to their unique structure, spirocyclic compounds like MFCD03160565 can help access relatively underexplored chemical space and novel intellectual property (IP) space. This is particularly important for pharmaceutical companies looking to develop new drugs with patent protection .
Synthetic Methodology Development
MFCD03160565 can be used in the development of new synthetic methodologies to access saturated heterocycles, which are often found in medicinally relevant structural motifs. This research can lead to the discovery of new therapeutic agents .
Safety and Hazards
Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do, and continuing rinsing (P305+P351+P338). If inhaled, the person should be removed to fresh air and kept at rest in a position comfortable for breathing (P304+P340) .
Mechanism of Action
Target of Action
Tert-butyl Spiro[indene-1,4’-piperidine]-1’-carboxylate, also known as MFCD03160565, is a derivative of spiroindole . Spiroindole and its derivatives have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . They have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .
Mode of Action
It is known that spiroindole derivatives interact with their targets in a way that they can inhibit the growth of cancer cells and microbes . More research is needed to understand the specific interactions of MFCD03160565 with its targets.
Biochemical Pathways
Spiroindole derivatives are known to affect various biochemical pathways related to cell growth and proliferation
Pharmacokinetics
Pharmacokinetics is a critical step to understand a drug’s efficacy and safety . More research is needed to understand the ADME properties of MFCD03160565 and their impact on its bioavailability.
Result of Action
Spiroindole derivatives are known to have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities
properties
IUPAC Name |
tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTHPQOIDCOMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394700 | |
Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate | |
CAS RN |
137419-24-0 | |
Record name | tert-Butyl 1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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